![molecular formula C31H32N4O5S B2423496 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 689772-59-6](/img/structure/B2423496.png)

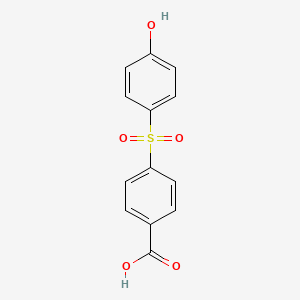

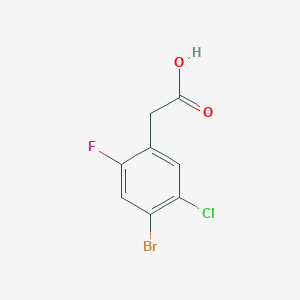

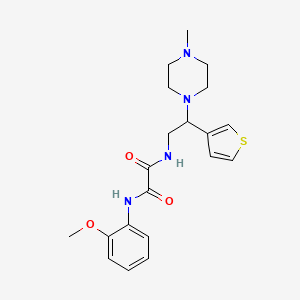

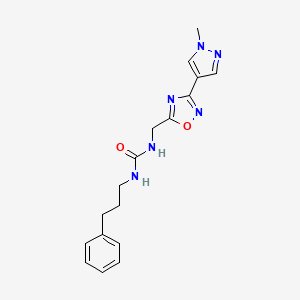

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

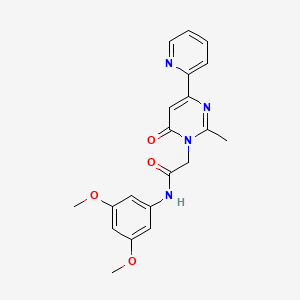

The compound is a complex organic molecule with several functional groups. It contains a 1,3-benzodioxol-5-ylmethyl group, a morpholin-4-yl group, a quinazolin-2-yl group, and a sulfanyl group, among others . These groups are common in many biologically active compounds, including antimicrobial agents .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Density functional theory calculations and vibrational spectral analysis could be used to investigate the equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions occur. The compound could potentially undergo a variety of reactions, including those typical of sulfanyl groups, quinazolinones, and morpholines .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Research has revealed the synthesis of new quinazoline derivatives demonstrating potential as antimicrobial agents. These compounds, including the specified chemical structure, were synthesized and evaluated for their effectiveness against various bacterial and fungal strains. For instance, a study by Desai, Shihora, and Moradia (2007) presented the synthesis and characterization of new quinazolines that were screened for their antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus. The research indicated promising antimicrobial properties, suggesting the potential use of these compounds in developing new antimicrobial treatments (Desai, Shihora, & Moradia, 2007).

Antitumor and Anticancer Applications

Another significant application of this compound is in the field of antitumor and anticancer therapy. A study by Al-Suwaidan et al. (2016) focused on the synthesis, antitumor activity, and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues, including derivatives of the mentioned compound. These substances showed remarkable broad-spectrum antitumor activity, with certain compounds being more potent compared to the positive control 5-FU. Molecular docking studies were performed to understand the compounds' interactions with target proteins, offering insights into their potential mechanisms of action as anticancer agents (Al-Suwaidan et al., 2016).

Cytotoxic Activity

Further research has been conducted on the cytotoxic activity of novel sulfonamide derivatives, including the chemical structure . A study by Ghorab et al. (2015) synthesized and tested various sulfonamide derivatives for their cytotoxic activity against breast and colon cancer cell lines. One of the compounds was found to be exceptionally potent against breast cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N4O5S/c1-3-34(24-6-4-5-21(2)15-24)29(36)19-41-31-32-26-9-8-23(33-11-13-38-14-12-33)17-25(26)30(37)35(31)18-22-7-10-27-28(16-22)40-20-39-27/h4-10,15-17H,3,11-14,18-20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTUYXRNESJDDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2423415.png)

![6-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2423423.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2423424.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide](/img/structure/B2423426.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2423427.png)

![3-ethyl-N-(4-ethylphenyl)-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2423433.png)